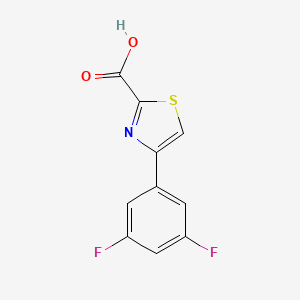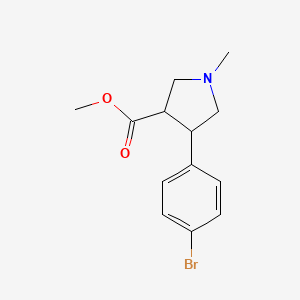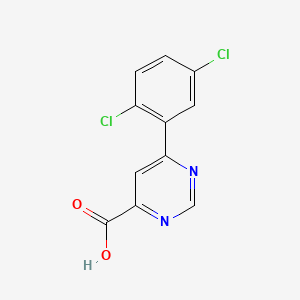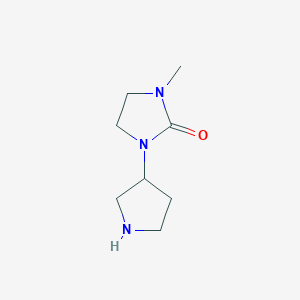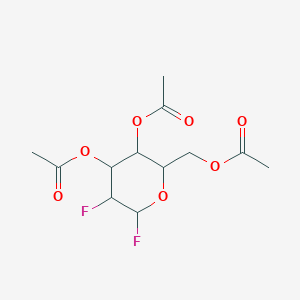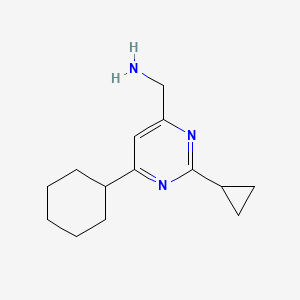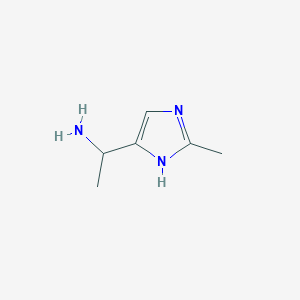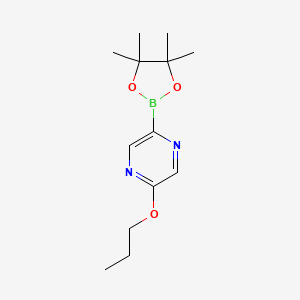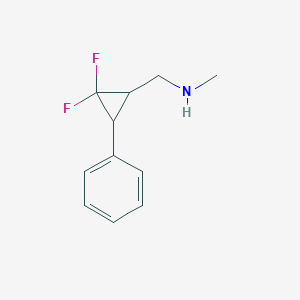
1-(2,2-difluoro-3-phenylcyclopropyl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-difluoro-3-phenylcyclopropyl)-N-methylmethanamine is a compound that belongs to the class of difluorocyclopropane derivativesThe presence of fluorine atoms in the cyclopropane ring significantly influences the compound’s reactivity and stability, making it an interesting subject for scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoro-3-phenylcyclopropyl)-N-methylmethanamine typically involves the cyclopropanation of suitable precursors. One common method is the thermal vinylcyclopropane rearrangement of ethyl trans-3-(2,2-difluoro-3-phenylcyclopropyl)acrylate at 100°C, resulting in the formation of the difluorinated cyclopentene . This reaction highlights the importance of temperature control and the use of specific reagents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques is essential to obtain the compound in sufficient yield and purity for further applications .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-difluoro-3-phenylcyclopropyl)-N-methylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated cyclopropyl ketones, while reduction can produce difluorinated cyclopropyl alcohols .
Scientific Research Applications
1-(2,2-difluoro-3-phenylcyclopropyl)-N-methylmethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoro-3-phenylcyclopropyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the cyclopropane ring can influence the compound’s binding affinity and reactivity with biological molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,1-difluorocyclopropane derivatives: These compounds share the difluorocyclopropane ring structure and exhibit similar chemical properties.
Fluorinated cyclopropanes: Compounds with fluorine atoms in the cyclopropane ring, which influence their reactivity and stability.
Uniqueness
1-(2,2-difluoro-3-phenylcyclopropyl)-N-methylmethanamine is unique due to its specific substitution pattern and the presence of both a phenyl group and a methylamine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H13F2N |
|---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
1-(2,2-difluoro-3-phenylcyclopropyl)-N-methylmethanamine |
InChI |
InChI=1S/C11H13F2N/c1-14-7-9-10(11(9,12)13)8-5-3-2-4-6-8/h2-6,9-10,14H,7H2,1H3 |
InChI Key |
OJUKIYGJSHDCCQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1C(C1(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6'-Methoxyspiro[azetidine-3,2'-chroman]-4'-ol hydrochloride](/img/structure/B14869150.png)
